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Compound of Interest

Compound Name: 2-Hydroxyimipramine

Cat. No.: B023145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity profiles of the tricyclic

antidepressant imipramine and its active metabolite, 2-hydroxyimipramine. The information

presented herein is intended to support research and drug development efforts by providing a

clear, data-driven comparison of the toxicological properties of these two compounds.

Executive Summary
Imipramine, a widely used tricyclic antidepressant, undergoes hepatic metabolism to form

several metabolites, including the pharmacologically active 2-hydroxyimipramine. While both

compounds contribute to the therapeutic effect, evidence strongly suggests that 2-
hydroxyimipramine exhibits a significantly more potent cardiotoxic profile than its parent

compound, imipramine. This heightened toxicity is a critical consideration in the development of

new therapeutics and the management of imipramine therapy. This guide summarizes the key

toxicological findings from in vivo and in vitro studies, presents detailed experimental protocols,

and visualizes the underlying mechanisms.

Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the key quantitative data from a comparative in vivo study in a

swine model, which provides the most direct evidence of the differential toxicity between

imipramine and 2-hydroxyimipramine.
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Parameter Imipramine (IMI)
2-
Hydroxyimipramine
(2-OH-IMI)

Reference

Cardiotoxicity [1]

Dose producing life-

threatening

arrhythmias

Up to 8.5 mg/kg 5-6 mg/kg [1]

Effect on Blood

Pressure
Significant decrease

Profound and

significant decrease
[1]

Effect on Cardiac

Output
Significant decrease

Profound and

significant decrease
[1]

Pharmacokinetics [1]

Volume of Distribution

(Vd)
Larger Smaller [1]

Half-life Longer Shorter [1]

CNS Penetration

(CSF/plasma ratio)
Lower Significantly greater [1]

Protein Binding Higher Significantly less [1]

In Vitro Toxicity Profile
While direct comparative in vitro toxicity studies between imipramine and 2-
hydroxyimipramine are limited in the public domain, research on imipramine provides insights

into its cellular toxicity mechanisms.

Hepatotoxicity: Imipramine has been shown to induce the formation of cytotoxic metabolites

in mouse and human hepatic microsomes.[2]

Cardiotoxicity (Ion Channel Effects): Imipramine is known to block several cardiac ion

channels, which is a key mechanism of its cardiotoxicity.
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HERG Potassium Channels: Imipramine inhibits HERG channels with an IC50 of 3.4 µM in

CHO cells, which can lead to QT interval prolongation and arrhythmias.[3][4][5]

Sodium Channels: Imipramine blocks cardiac sodium channels in a use-dependent

manner, with a dissociation constant of approximately 1.3 µM for the inactivated state.

This action can slow cardiac conduction, leading to arrhythmias.[6][7][8][9]

Experimental Protocols
In Vivo Comparative Cardiotoxicity and
Pharmacokinetics in Swine
This protocol is based on the methodology described in the comparative study of imipramine

and 2-hydroxyimipramine in a swine model.[1]

Objective: To compare the hemodynamic, cardiographic, and pharmacokinetic effects of

intravenously administered imipramine and 2-hydroxyimipramine.

Animal Model: Swine.

Experimental Groups:

Group 1: Intravenous administration of imipramine (doses up to 8.5 mg/kg).

Group 2: Intravenous administration of 2-hydroxyimipramine (doses of 5-6 mg/kg).

Procedures:

Animal Preparation: Anesthetize the swine and surgically implant catheters for drug

administration, blood sampling, and hemodynamic monitoring.

Drug Administration: Administer imipramine or 2-hydroxyimipramine intravenously.

Monitoring:

Continuously monitor the electrocardiogram (ECG) to assess for arrhythmias.

Measure arterial pressure and cardiac output at baseline and after drug administration.
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Pharmacokinetic Sampling:

Collect plasma samples at various time points over 120 minutes post-administration.

Collect cerebrospinal fluid (CSF) samples at 60 minutes post-administration.

Sample Analysis:

Analyze plasma and CSF concentrations of imipramine and 2-hydroxyimipramine using

reverse-phase high-performance liquid chromatography (HPLC) with spectrofluorometric

detection.

Perform equilibrium dialysis on plasma samples to determine protein binding.

Endpoints:

Incidence of life-threatening arrhythmias.

Changes in blood pressure and cardiac output.

Pharmacokinetic parameters: volume of distribution (Vd), half-life, and CNS penetration

(CSF/plasma ratio).

Mandatory Visualizations
Imipramine Metabolism Pathway
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Caption: Metabolic pathway of imipramine.

Experimental Workflow for In Vivo Cardiotoxicity Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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